Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C10H7BrClNO2S and a molecular weight of 320.59 g/mol This compound is characterized by the presence of a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a thieno[2,3-c]pyridine precursor, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often require the use of reagents such as bromine, chlorine, and ethyl alcohol, along with catalysts to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with various molecular targets. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate can be compared with other thieno[2,3-c]pyridine derivatives, such as:
- Ethyl 7-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate
- Ethyl 7-chloro-3-phenylthieno[2,3-c]pyridine-2-carboxylate
- Ethyl 7-bromo-3-aminothieno[2,3-c]pyridine-2-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the thieno[2,3-c]pyridine ring.
Properties
IUPAC Name |
ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2S/c1-2-15-10(14)8-6(12)5-3-4-13-9(11)7(5)16-8/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDUYCVGGLZWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=NC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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